Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate
Overview
Description
Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C16H20BrNO4 and its molecular weight is 370.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Potential Inhibitors of Ethylene Biosynthesis The preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid is a key area of research. The process starts with methyl (1RS, 5SR)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate 5, leading to the production of cis- and trans-esters, which are significant in ethylene biosynthesis inhibition (Wick, Tamm, & Boller, 1995).
Development of Aminocyclopropyl Moiety in Amino Acids A study focused on the titanium-mediated transformation of N,N-dibenzylcarboxamides to cyclopropylamines. This process, involving alkylmagnesium bromides, yields various compounds including N-Boc-protected methyl esters of 1-aminocyclopropanecarboxylic acid, which are significant for their unique structural properties (Kordes, Winsel, & Meijere, 2000).
Synthesis of Boc-protected β-Amino Acids The development of Boc-protected 4,5-methano-β-proline, a novel bicyclic cyclopropane-containing β-amino acid, has been reported. Starting from itaconic acid and employing a modified Simmons–Smith reaction, this method allows for the synthesis of both cis and trans isomers of the title compound, which is important in the field of amino acid research (Tymtsunik, Ivon, Komarov, & Grygorenko, 2014).
Bronsted Acidic Ionic Liquid-Catalyzed N-Boc Protection of Amines Research on the chemoselective N-Boc protection of various amines using (Boc)2O in the presence of 1-methylimidazolium tetrafluoroborate [(HMIm)BF4] has been significant. This method is particularly useful for converting optically pure amino alcohols and amino acid esters to their N-Boc derivatives, highlighting its importance in organic synthesis (Sunitha, Kanjilal, Reddy, & Prasad, 2008).
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-16(13(19)21-4)9-12(16)10-5-7-11(17)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDXOGJHLQKSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=C(C=C2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125667 | |
Record name | Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401125667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-42-8 | |
Record name | Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401125667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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